![molecular formula C26H24O2 B14419664 2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione CAS No. 82929-01-9](/img/structure/B14419664.png)
2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an indene-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the coupling of biphenyl derivatives with indene-dione precursors under controlled conditions. The reaction often requires the use of catalysts such as copper chloride (CuCl) and reagents like isopropyl nitrite for diazotization . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl structure but lacking the indene-dione moiety.
Indene: Contains the indene structure but without the biphenyl group.
Fluorene: Similar in structure but with a different arrangement of aromatic rings.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is unique due to the combination of the biphenyl and indene-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
82929-01-9 |
|---|---|
Fórmula molecular |
C26H24O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-pentyl-2-(4-phenylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-2-3-9-18-26(24(27)22-12-7-8-13-23(22)25(26)28)21-16-14-20(15-17-21)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3 |
Clave InChI |
QDKWJZKMFIWCAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


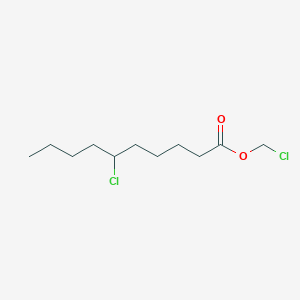
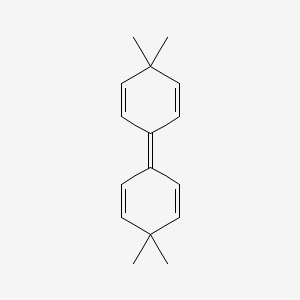
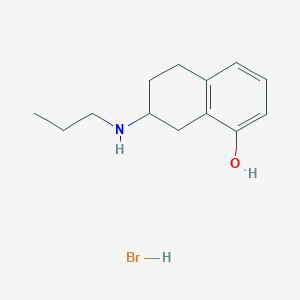
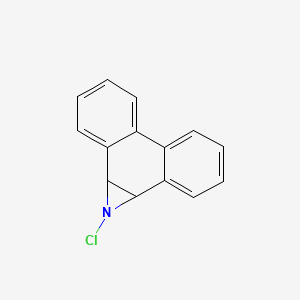


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)


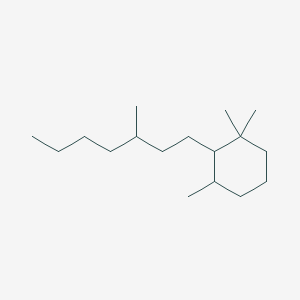
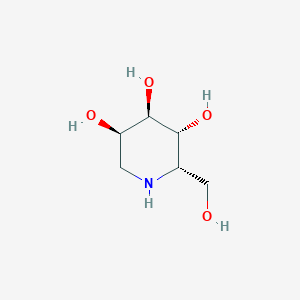
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
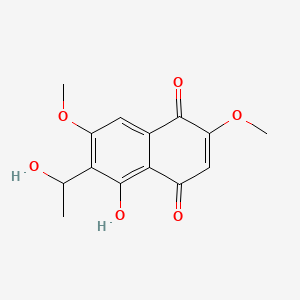
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
